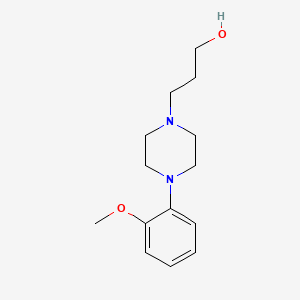

4-(2-Methoxyphenyl)-1-piperazinepropanol

Description

4-(2-Methoxyphenyl)-1-piperazinepropanol is an arylpiperazine derivative characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a propanol chain at the 1-position. This compound is frequently explored in medicinal chemistry due to its structural versatility and affinity for serotonin (5-HT) and dopamine receptors.

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol |

InChI |

InChI=1S/C14H22N2O2/c1-18-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-17/h2-3,5-6,17H,4,7-12H2,1H3 |

InChI Key |

NSLZHZKOVGVVEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylpiperazine derivatives share a piperazine core but differ in substituents, leading to variations in pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Arylpiperazines

Key Findings:

Substituent Effects on Receptor Binding :

- Halogenation : p-MPPI (iodo) and p-MPPF (fluoro) show improved 5-HT1A antagonism compared to the parent compound, with p-MPPF being 1.7× more potent .

- Bulkier Groups : NAN-190’s phthalimido-butyl chain introduces α1-adrenergic activity, complicating its pharmacological profile .

Antibacterial Activity :

- Derivatives with cinnamyl or chlorophenyl groups (e.g., compound 8 in ) exhibit enhanced antibacterial activity compared to the base structure, likely due to increased lipophilicity.

Synthetic Flexibility: The propanol chain in this compound allows for further functionalization, as seen in its conversion to fumarate salts (compounds 8 and 10 in ) for improved bioavailability.

Contradictory Pharmacological Outcomes :

- NAN-190 and its analog MP245 exhibit hypothermia via 5-HT1A activation and α1 blockade, whereas MM77 (succinimido analog) shows unexplained hypothermic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.